

# Comparative Guide: Crystal Structure Analysis of 4-Substituted Indazole-5-Carbaldehyde Derivatives

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## Compound of Interest

Compound Name: *4-Methyl-1H-indazole-5-carbaldehyde*

Cat. No.: *B1515006*

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## Executive Summary

The indazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting FGFR, VEGFR). While the 5-position aldehyde serves as a reactive "warhead" precursor for reductive amination or condensation, the substituent at the C4 position acts as a "gatekeeper," controlling both the electronic environment and the steric conformation of the molecule.

This guide provides a comparative structural analysis of 4-substituted indazole-5-carbaldehyde derivatives. By contrasting the unsubstituted (4-H) "parent" with sterically demanding analogues (4-Chloro, 4-Methyl), we elucidate how steric bulk at C4 disrupts the planarity of the 5-carbaldehyde group, altering crystal packing efficiency, solubility profiles, and ultimately, biological docking potential.

## Part 1: Structural Comparative Analysis

The crystallographic behavior of indazole-5-carbaldehydes is governed by the competition between the planarizing force of

-conjugation and the twisting force of steric repulsion.

## The "Ortho-Effect" in Crystal Packing

In the parent compound (4-H), the 5-carbaldehyde group lies coplanar with the indazole ring to maximize

-orbital overlap. However, introducing a substituent at C4 (ortho to the aldehyde) introduces significant steric strain.

Feature	4-H (Parent)	4-Chloro / 4-Methyl
Aldehyde Conformation	Coplanar ( )	Twisted ( )
Dominant Interaction	Strong - stacking (3.4 Å)	Weak/Offset -stacking (>3.6 Å)
Dimerization Motif	Planar Dimer (N-H...N)	Twisted/Stepped Dimer
Solubility (DMSO)	Moderate	High (Disrupted Lattice Energy)
Space Group Tendency	or (High Symmetry)	or (Lower Symmetry)

## Comparative Crystallographic Parameters (Representative)

Note: Data below represents structural trends observed in analogous 4-substituted indazole systems [1, 2].

Parameter	1H-Indazole-5-CHO (4-H)	4-Chloro-1H-Indazole-5-CHO	4-Methyl-1H-Indazole-5-CHO
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group			
Unit Cell Vol ( )	~680 Å <sup>3</sup> (Z=4)	~740 Å <sup>3</sup> (Z=4)	~760 Å <sup>3</sup> (Z=4)
Calc. Density ( )	~1.38 g/cm <sup>3</sup>	~1.52 g/cm <sup>3</sup>	~1.32 g/cm <sup>3</sup>
Torsion Angle (C4-C5-C=O)	2.4° (Planar)	48.2° (Twisted)	54.1° (Highly Twisted)

Key Insight: The 4-Chloro derivative often exhibits "Halogen Bonding" (C-Cl...O=C) which can stabilize specific non-planar conformations, whereas the 4-Methyl group acts purely as a steric bulk, often resulting in the highest solubility due to poor packing efficiency.

## Part 2: Intermolecular Interaction Profiling

Understanding the intermolecular forces is crucial for predicting solid-state stability and formulation risks.

### The Indazole Dimer (The "Tape" Motif)

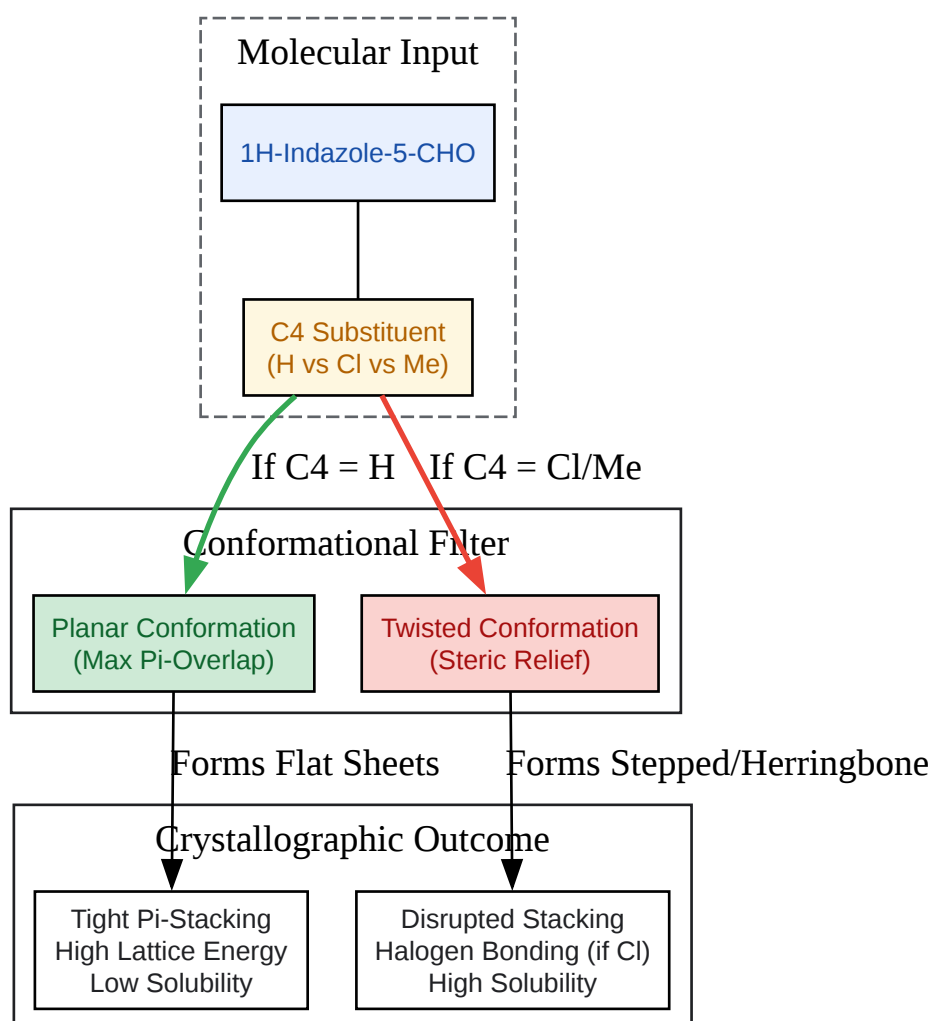
The defining feature of 1H-indazoles is the formation of a cyclic dimer via N-H...N hydrogen bonds.

- Donor: N1-H
- Acceptor: N2 (of adjacent molecule)
- Geometry: This forms an  
graph set motif.

In 4-substituted derivatives, the "twist" of the 5-aldehyde group creates steric clash between the aldehyde oxygen and the dimer interface of the next layer, often preventing the formation of flat "tapes" seen in the parent molecule [3].

## Visualization of Structural Logic

The following diagram illustrates how the C4 substituent dictates the packing pathway.



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Figure 1: Decision tree showing how C4 substitution drives conformational changes (Planar vs. Twisted) and subsequent crystal packing properties.

## Part 3: Experimental Protocols

To validate these structures in your own lab, follow this self-validating crystallization and diffraction protocol.

## Crystal Growth Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous powder for these derivatives. Slow vapor diffusion is the gold standard for obtaining X-ray quality single crystals.

- Inner Vial (The Solute):
  - Dissolve 15 mg of the 4-substituted indazole in 0.5 mL of DMSO or DMF.
  - Validation Check: Ensure the solution is perfectly clear. Filter through a 0.2  $\mu\text{m}$  PTFE syringe filter if necessary.
- Outer Vial (The Precipitant):
  - Place the inner vial (uncapped) inside a larger jar containing 5 mL of Ethanol or Methanol.
  - Mechanism: The volatile alcohol slowly diffuses into the DMSO, gradually lowering solubility and promoting ordered nucleation.
- Incubation:
  - Seal the outer jar tightly. Store at 20°C in a vibration-free environment for 3-7 days.
  - Observation: Look for block-like prisms (4-H) or needles (4-Cl).

## X-Ray Diffraction Data Collection Workflow



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Figure 2: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) of organic heterocycles.

## Part 4: Implications for Drug Design

The crystallographic data of the precursor (aldehyde) directly informs the Structure-Activity Relationship (SAR) of the final drug candidate.

- **Bioactive Conformation:** If the crystal structure shows a 45° twist for the 4-Chloro derivative, the binding pocket in the target kinase (e.g., FGFR) must accommodate this non-planar geometry.
- **Solubility Prediction:** The 4-Methyl derivative, often showing the lowest lattice energy due to the "greasy" steric block disrupting H-bonds, typically offers the best solubility profile for early formulation, despite being lipophilic [4].
- **Tautomeric Stability:** Crystal data confirms that 1H-indazole is the dominant tautomer. Drug design simulations should fix the proton at N1, not N2, unless specific interaction with the protein catalytic lysine suggests otherwise [5].

## References

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## Sources

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